Chlorophacinone

描述

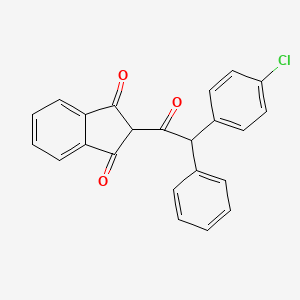

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXJZHVNHGCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO3 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032348 | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Commercially available as oil concentrate and as dust concentrate. Used as an anticoagulant rodenticide. Chronic acting, multiple dose rodenticide. (EPA, 1998), White to pale yellow crystals formulated as dry and oil concentrate, spray, meal bait, paraffin blocks, pellets, and tracking powder; [HSDB], PALE YELLOW POWDER. | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 250 °C | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 100 mg/L at 20 °C, In water at 20 °C (OECD 105 method): 13 mg/L (distilled water), 1 mg/L (pH 4), 344 mg/L (pH 7), 459 mg/L (pH 9), Readily soluble in methanol, ethanol, acetone, acetic acid, ethyl acetate, benzene, oil; slightly soluble in aqueous alkalis with the formation of salts, Soluble in common organic solvents., Soluble in dichloromethane and chloroform; sparingly soluble in acetone and ether; very sparingly soluble in ethanol and methanol., Solubility in water: very poor | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density = 0.38 g/cu-cm at 20 °C, 1.43 g/cm³ | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1X10-4 mPa /7.5X10-10 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow crystals, Light yellow silky needles from ethanol or acetone, Crystals, Pale yellow crystalline, Pale yellow microcrystalline powder | |

CAS No. |

3691-35-8 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophacinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPHACINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34Y6E0063Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 °F (EPA, 1998), 140 °C, 143 °C | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biochemical and Molecular Mechanisms of Action

Interference with the Vitamin K Cycle Homeostasis

The vitamin K cycle is a metabolic pathway essential for the post-translational modification of certain proteins, particularly coagulation factors. wikipedia.orgeclinpath.com Chlorophacinone disrupts this cycle, preventing the regeneration of the active form of vitamin K. wikipedia.orgeclinpath.comtubitak.gov.trwikipedia.org

Inhibition of Vitamin K Epoxide Reductase (VKOR) Activity

The primary mechanism by which this compound interferes with the vitamin K cycle is through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR). wikipedia.orgeclinpath.comtubitak.gov.trwikipedia.orgunl.edudvm360.comnih.govmsdvetmanual.combiorxiv.orgresearchgate.netveteriankey.comtandfonline.com VKOR is an integral membrane protein located in the endoplasmic reticulum. wikipedia.org Its vital role is to reduce vitamin K 2,3-epoxide (KO) back to its active form, vitamin K hydroquinone (B1673460) (KH2). wikipedia.orgeclinpath.comtubitak.gov.trwikipedia.orgdvm360.comashpublications.org By inhibiting VKOR, this compound prevents the recycling of vitamin K, leading to a depletion of KH2. wikipedia.orgeclinpath.comtubitak.gov.trwikipedia.orgdvm360.com

Impairment of Vitamin K-Dependent Clotting Factor Synthesis

Vitamin K hydroquinone (KH2) is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). wikipedia.orgeclinpath.comashpublications.org This enzyme is responsible for the post-translational carboxylation of specific glutamic acid residues on vitamin K-dependent proteins. wikipedia.orgeclinpath.comashpublications.org Inhibition of VKOR by this compound results in a lack of KH2, thereby impairing the function of GGCX. wikipedia.orgeclinpath.comtubitak.gov.trwikipedia.org This leads to the synthesis of undercarboxylated, non-functional clotting factors. eclinpath.comtubitak.gov.trwikipedia.org

Factors II (Prothrombin), VII, IX, and X Carboxylation Dysfunction

The vitamin K-dependent clotting factors that require gamma-carboxylation for their activation are Factor II (Prothrombin), Factor VII, Factor IX, and Factor X. wikipedia.orgeclinpath.comtubitak.gov.trunl.edudvm360.comnih.govmsdvetmanual.comveteriankey.comtodaysveterinarypractice.comcornell.edu The carboxylation of glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) residues (Gla) is crucial for these factors to bind calcium and subsequently interact with phospholipid membranes, a step essential for effective blood coagulation. wikipedia.orgeclinpath.com With the impairment of GGCX activity due to the lack of recycled vitamin K, these factors are released into the circulation in an inactive or partially active form, lacking the necessary Gla residues. eclinpath.comtubitak.gov.trwikipedia.org

Downstream Physiological Consequences

The disruption of the vitamin K cycle and the subsequent production of non-functional clotting factors lead to a range of physiological consequences, primarily affecting the hemostatic system.

Induction of Coagulopathy and Hemorrhagic Syndromes

The most significant consequence of this compound's mechanism of action is the induction of coagulopathy, a condition characterized by impaired blood clotting. usda.goveclinpath.commsdvetmanual.comveteriankey.comtodaysveterinarypractice.com The deficiency in functional Factors II, VII, IX, and X severely compromises the coagulation cascade. eclinpath.comtubitak.gov.trmsdvetmanual.comtodaysveterinarypractice.com This leads to an increased tendency to bleed, resulting in hemorrhagic syndromes. wikipedia.orgeclinpath.comnih.govmsdvetmanual.comveteriankey.comtodaysveterinarypractice.comcornell.edunj.gov Clinical signs of bleeding may include internal and external hemorrhages, which can manifest as hematomas, epistaxis, hematuria, and bleeding into body cavities. wikipedia.orgeclinpath.comnih.govmsdvetmanual.comveteriankey.comtodaysveterinarypractice.comcornell.edunj.govanimalcarehospital.vet The onset of bleeding can be delayed, typically appearing 1 to 5 days after exposure, depending on the amount ingested and the half-lives of the existing functional clotting factors. tubitak.gov.trdvm360.comtodaysveterinarypractice.comcornell.edupurdue.edu Factor VII has the shortest half-life among the vitamin K-dependent factors, meaning its functional levels will decline most rapidly. eclinpath.comdvm360.comtodaysveterinarypractice.comtodaysveterinarypractice.com

Long-Term Sublethal Biochemical Dysregulations

While the acute effects of this compound poisoning are related to coagulopathy and hemorrhage, long-term or repeated sublethal exposures may lead to other biochemical dysregulations. Although research findings specifically detailing long-term sublethal biochemical effects of this compound are less extensively documented compared to the acute anticoagulant effects, chronic exposure to anticoagulant rodenticides in general can lead to persistent elevation of prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) due to the prolonged depletion of functional clotting factors. eclinpath.comtodaysveterinarypractice.comtodaysveterinarypractice.com Anemia can also result from severe or repeated bleeding episodes. nj.gov Studies have also investigated the elimination half-life of this compound, noting that it can be prolonged, particularly with larger absorbed quantities, which contributes to the duration of the anticoagulant effect. tandfonline.comnih.gov this compound has a relatively long half-life compared to some other anticoagulants, potentially affecting hemostasis for an extended period. eclinpath.compurdue.edu

Environmental Dynamics and Biogeochemical Cycling

Persistence and Degradation Pathways

The persistence of chlorophacinone in the environment is influenced by various degradation processes, primarily occurring in soil and water.

Aerobic Soil Metabolism and Half-Life Determination

Aerobic soil metabolism is identified as a primary route of degradation for this compound. Studies have determined varying half-lives depending on soil type. For instance, reported half-lives include 17 days in sandy loam and 47.2 days in sandy clay loam. usda.gov Another study indicated a half-life of 23 days with a rate constant of 3.03 x 10⁻² days in aerobic soil metabolism, with 64% of the compound degrading to CO₂ within 70 days. target-specialty.com The average rate of metabolic degradation in soils is approximately 32.1 days based on two studies. epa.gov this compound is considered moderately persistent in soil. herts.ac.ukusda.gov

Data Table: Aerobic Soil Half-Life of this compound

| Soil Type | Half-Life (days) | Source |

| Sandy Loam | 17 | usda.gov |

| Sandy Clay Loam | 47.2 | usda.gov |

| Not specified | 23 | target-specialty.com |

| Average (2 studies) | 32.1 | epa.gov |

Hydrolytic Stability in Aqueous Environments

This compound demonstrates stability under certain pH conditions in water. It is reported to be stable at pH 7 and 9, degrading slowly at pH 5 with a half-life of 232 days. usda.gov Hydrolysis is generally not expected to be a major degradation route due to limited exposure to water resources under typical use conditions. usda.gov While some older assessments indicated rapid degradation by photolysis in water, these studies are now considered invalid due to the use of acetone (B3395972) as a photosensitizer. epa.gov

Identification and Significance of Environmental Metabolites

Information on the environmental metabolites of this compound is limited. usda.gov However, o-phthalic acid and p-chlorophenylphenyl acetic acid have been identified as minor degradates in aerobic soil metabolism studies. target-specialty.comusda.gov These identified degradates are not expected to retain the toxic moiety of the parent compound. usda.gov Two additional degradates were detected in soil metabolism studies but were not identified. usda.gov

Environmental Mobility and Distribution

The movement and distribution of this compound in the environment are primarily influenced by its interaction with soil and its potential for volatilization.

Soil Adsorption and Leaching Potential

This compound is characterized by low mobility in soil, being described as practically immobile. usda.gov It binds strongly to organic materials in the soil. usda.gov This strong adsorption is reflected in its soil adsorption coefficient (Koc), which has been reported as 43,411 ml/g epa.gov and 20,299 ml/g. usda.gov The strong binding to soil and low water solubility (3.43 mg/L at 25°C) usda.gov significantly limit its potential for leaching into groundwater or runoff into surface water. usda.govepa.gov Little to no contamination of surface and ground waters is expected based on available data. epa.gov

Data Table: Soil Adsorption and Solubility

| Property | Value | Unit | Source |

| Water Solubility | 3.43 | mg/L | usda.gov |

| Soil Adsorption Coefficient (Koc) | 43,411 | ml/g | epa.gov |

| Soil Adsorption Coefficient (Koc) | 20,299 | ml/g | usda.gov |

Volatilization Characteristics and Atmospheric Dispersion

This compound has a low vapor pressure of 3.58 x 10⁻⁶ mm Hg epa.gov or 3.58 x 10⁻⁶ torr usda.gov and a low Henry's Law constant of 5.12 x 10⁻⁷ atm-m³/mol. usda.govwikipedia.org These properties suggest a low potential for volatilization from water or soil into the atmosphere. usda.govwikipedia.org Therefore, dissipation through air volatilization is not considered a significant fate process. usda.gov

Aquatic Transport and Sediment Partitioning

The mobility and distribution of this compound in aquatic systems are significantly influenced by its physical and chemical properties. This compound is characterized by a low vapor pressure and a low Henry's law constant, suggesting a limited potential for volatilization from water or soil into the atmosphere usda.gov. Its water solubility is reported as 3.43 milligrams per Liter (mg/L) at 25°C usda.gov.

A key factor governing the movement of this compound in the environment is its strong affinity for organic matter. The soil adsorption coefficient (Koc) for this compound is notably high, reported as 20,299 milliliters per gram (mL/g) or L/kg usda.gov. A high Koc value indicates that the substance binds strongly to organic carbon in soil and sediment chemsafetypro.comchemsafetypro.com. This strong adsorption suggests that this compound is hardly mobile in soil, with little potential for leaching to groundwater or runoff to surface water when applied according to label restrictions usda.gov.

Despite its low mobility in soil, this compound can potentially enter aquatic environments, for instance, through runoff or accidental spills of bait products epa.govepa.gov. Once in aquatic systems, the high Koc value suggests that this compound is likely to partition significantly from the water column onto suspended solids and bottom sediments epa.gov. This partitioning behavior can result in higher concentrations of the compound in sediment compared to the overlying water.

This compound demonstrates stability in water, particularly at neutral and alkaline pH levels. It is stable at pH 7 and 9, with slow degradation observed at pH 5, exhibiting a half-life of 232 days usda.gov. Degradation in water is generally not expected to be a primary route of dissipation due to limited exposure to water resources under typical use patterns usda.gov.

Estimated aquatic environmental concentrations resulting from different this compound uses have been modeled. Peak model-estimated concentrations in water can range from 0.011 to 0.275 µg/L epa.gov. An estimation for aquatic exposure from floating bait stations, assuming a spill scenario, resulted in a modeled concentration of 5.7 ng/L in a standard pond epa.gov.

Bioavailability and Bioconcentration Potential

Bioavailability refers to the degree to which a substance becomes available to an organism for uptake, while bioconcentration is the accumulation of a substance in an organism from water exposure. The potential for this compound to bioaccumulate in organisms is a critical aspect of its environmental risk assessment.

Aquatic Organism Bioconcentration Factor Assessment

The bioconcentration factor (BCF) is a measure of the ratio of the concentration of a chemical in an aquatic organism to the concentration in the surrounding water. Available information regarding the bioconcentration of this compound in aquatic organisms presents varying findings.

The United States Environmental Protection Agency (USEPA) has stated that this compound does not bioconcentrate in aquatic organisms usda.govresponsiblerodenticides.org. This assessment is significant for regulatory purposes.

However, estimated BCF values for this compound in fish have been reported based on different estimation methods. One estimation, based on the octanol-water partition coefficient (Kow) of 97, calculated a BCF of 2.408 using a regression method epa.gov. Other estimations using models like BCFBAF (v3.01) have yielded a BCF of 205.5 L/kg (whole body, wet weight) at 25°C europa.eu. Further estimations using databases like Chemspider and SciFinder have resulted in BCF values of 573.05 and 775, respectively europa.eu.

Despite some estimated values being in the hundreds, the BCFBAF model estimation of 205.5 L/kg does not exceed a bioaccumulation threshold of 2000, suggesting that the chemical is not expected to significantly bioaccumulate in the food chain based on this model europa.eu.

Research findings from monitoring studies in freshwater aquatic systems in Germany did not detect first-generation anticoagulant rodenticides, including this compound, in bream liver samples, while several second-generation compounds were found above quantification limits nih.govresearchgate.net. This observation supports the indication that this compound may have a lower bioconcentration potential in fish compared to some other anticoagulant rodenticides. In vitro studies with rainbow trout liver showed that this compound exhibited significant intrinsic clearance, although the metabolic rate was slow researchgate.net.

Table 1: Estimated Bioconcentration Factors (BCF) for this compound in Fish

| Estimation Method/Source | BCF (L/kg or unitless) | Basis/Conditions | Reference |

| EPISuite (regression) | 2.408 | Based on Kow = 97 | epa.gov |

| BCFBAF model (v3.01) | 205.5 | Whole body w.w., 25°C | europa.eu |

| Chemspider database (estimated) | 573.05 | At pH 5.5 and 7.4 | europa.eu |

| SciFinder database (estimated) | 775 | 25°C | europa.eu |

| USEPA Statement | Does not bioconcentrate | Aquatic organisms | usda.govresponsiblerodenticides.org |

| German Monitoring Study | Not detected | Bream liver samples | nih.govresearchgate.net |

It is important to note the variability in estimated BCF values and the discrepancy with the USEPA's general statement that this compound does not bioconcentrate in aquatic organisms. Regulatory assessments often rely on specific tested or accepted estimated values.

Terrestrial Organism Bioavailability Dynamics

In terrestrial organisms, exposure to this compound primarily occurs through the ingestion of contaminated bait epa.govepa.gov. Absorption of this compound can take place via the gastrointestinal tract, and dermal and respiratory absorption are also possible routes of exposure wikipedia.org. Studies in rats indicate that oral absorption peaks between 4 and 6 hours after ingestion usda.govwikipedia.org.

Following absorption, this compound is distributed systemically throughout the body usda.govwikipedia.org. The highest concentrations are typically found in the liver and kidneys usda.govwikipedia.org. The blood concentration of this compound in rats after repeated oral doses suggests that bioaccumulation can occur in terrestrial mammals with chronic exposure usda.gov.

Vertebrate animals that consume this compound bait metabolize the compound, but a portion of it can be sequestered in various body tissues for periods ranging from days to weeks epa.govepa.gov. Excretion in rats is predominantly via feces, accounting for a significant percentage of the administered dose (94.7–108.6%), with minor excretion occurring through urine and respiration (<1%) usda.gov.

The persistence of this compound in the tissues of exposed rodents is a significant factor in the potential for secondary poisoning of predators and scavengers that feed on poisoned animals epa.govepa.gov. Studies have indicated that bait containing 0.01% this compound can be hazardous to mammalian predators epa.gov.

Table 2: this compound Absorption and Excretion in Rats (Single Oral Dose)

| Parameter | Finding | Reference |

| Absorption Peak | 4-6 hours post-ingestion | usda.govwikipedia.org |

| Distribution | Systemic; highest in liver and kidneys | usda.govwikipedia.org |

| Blood Concentration | Indicates bioaccumulation with repeated doses | usda.gov |

| Excretion (Feces) | 94.7–108.6% of administered dose over 4 days | usda.gov |

| Excretion (Urine) | <1% of administered dose over 4 days | usda.gov |

| Excretion (Resp.) | <1% of administered dose over 4 days | usda.gov |

The bioavailability and tissue sequestration of this compound in terrestrial organisms highlight the importance of considering both primary exposure through bait consumption and secondary exposure through the food chain when evaluating the potential environmental impact of this compound.

Toxicological Research and Ecotoxicological Implications

Mammalian Toxicology Studies

Chlorophacinone is classified as highly toxic to mammals via oral, dermal, and inhalation exposure routes. wikipedia.orgusda.govusda.gov

Acute and Chronic Exposure Effects in Laboratory Models

Acute toxicity studies in Sprague Dawley rats have determined oral LD50 values of 3.15 mg/kg-bw for males and 10.95 mg/kg-bw for females, with a combined LD50 of 6.26 mg/kg-bw. usda.gov Deaths in these studies typically occurred between four and 13 days post-exposure. usda.gov Dermal exposure studies in male New Zealand white rabbits resulted in a dermal LD50 of 0.329 mg/kg-bw, with deaths occurring between five and 19 days after exposure. usda.gov Inhalation exposure studies in Sprague Dawley rats showed a 4-hour inhalation LC50 of 7 µg/L for males, 12 µg/L for females, and a combined LC50 of 9.3 µg/L. usda.gov Mortalities accompanied by signs of anticoagulant activity were observed starting at 10.3 µg/L. usda.gov

Repeated oral doses in rats have indicated bioaccumulation of this compound. usda.gov While data on chronic toxicity to mammals are generally limited, sublethal effects observed in acute tests are considered relevant to understanding potential chronic impacts. responsiblerodenticides.org

Sublethal Hematological and Systemic Manifestations

This compound disrupts blood clotting by inhibiting the vitamin K1-2,3 epoxide reductase enzyme. usda.govusda.govdiva-portal.orgresponsiblerodenticides.org This leads to increased blood coagulation times. usda.gov Toxic symptoms observed in mammals can include dyspnea (labored breathing), lethargy, hemorrhage from the nose, and urethral bleeding. wikipedia.orgusda.gov Death results from excessive external and internal bleeding. wikipedia.orgusda.gov

Studies in laboratory rats have also shown that this compound can cause neurological and cardiopulmonary symptoms, which may precede significant bleeding and lead to death. wikipedia.orgusda.gov These effects appear to be specific to rodents and have not been observed in humans. usda.gov

Sublethal effects in mammals can include prolonged prothrombin time. usda.gov Studies have also documented symptoms such as shakiness, fever, and vomiting, as well as respiratory, neurological, gastrointestinal, renal, and cardiovascular symptoms following exposure. wikipedia.orgusda.gov

Investigations into Developmental and Reproductive Toxicity Endpoints

Two studies have evaluated the prenatal developmental toxicity of this compound in Sprague Dawley rats and rabbits. usda.gov The rabbit model was found to be more sensitive, particularly regarding mortality. epa.gov A mammalian developmental study indicated no frank reproductive effects at a consumption rate of 0.010 mg a.i./kg-bw (NOAEL). epa.gov While data specifically on reproductive impairment in various taxa are noted as not always available, reproduction concerns have been indicated for anticoagulant rodenticides, including this compound, based on qualitative assessments suggesting enhanced toxicity in repeated exposure studies like reproduction toxicity assays. responsiblerodenticides.orgepa.gov

Neurological and Cardiopulmonary Impact Analyses

In addition to its primary anticoagulant effect, this compound has been shown to induce neurological and cardiopulmonary injuries in rodents. wikipedia.orgusda.gov These effects can occur before significant hemorrhage and may contribute to mortality. wikipedia.orgusda.gov The exact mechanisms for these non-hemorrhage-related neurological and cardiopulmonary effects have not been fully characterized, although some research suggests that 1,3-indandiones, the class to which this compound belongs, can uncouple oxidative phosphorylation, which may reduce the synthesis of certain clotting factors. usda.gov Studies have documented neurological and respiratory symptoms in exposed individuals. wikipedia.orgusda.gov

Avian Ecotoxicology Studies

This compound is classified as moderately to highly acutely toxic to birds. herts.ac.ukusda.govepa.gov

Comparative Sensitivity Across Avian Species

Toxicity data for birds include acute oral LD50 values ranging from 258 to 495 mg a.i./kg-bwt and LC50 values ranging from 56 to 426 mg a.i./kg-diet. epa.gov For example, the acute oral LD50 for Northern Bobwhite (Colinus virginianus) is 258 mg/kg-bw. usda.gov

Studies suggest that birds are generally less sensitive to this compound than mammals, although the estimated lethal doses for some species, such as partridges, may be closer to mammalian acute dietary LD50 values. usda.govfws.gov Despite being less sensitive than mammals, birds can still experience sublethal effects, including external bleeding, internal hematoma, and increased blood coagulation time. wikipedia.org

Avian reproduction studies have indicated no effects at a dietary rate of 1 mg a.i./kg diet (NOAEC) in mallard ducks based on a reduction in mean body weight of survivors in a 14-day study. usda.govepa.gov

Research on raptors, such as American kestrels (Falco sparverius), has investigated sublethal this compound toxicity. Studies have shown dose-dependent external signs of intoxication, microscopic evidence of hemorrhage, prolonged clotting time, and accumulation of this compound in the liver following dietary exposure. unl.edunih.gov While mortality was not observed in these specific kestrel studies, coagulopathy was apparent, and clotting time returned to baseline values upon removal of the treated diet. unl.edu

Some studies suggest that raptors may be more sensitive to first-generation indandione rodenticides like this compound than traditional avian test species used for pesticide registration. fws.gov For instance, acute diphacinone (B1670724) toxicity tests indicated that American kestrels were significantly more sensitive than Northern bobwhite and mallards. fws.gov

Comparative Toxicity Data

| Species | Test Type | Value | Toxicity Classification (based on EPA guidelines) epa.govresearchgate.net | Source |

| Sprague Dawley Rat | Acute Oral LD50 | 3.15 mg/kg-bw (male) | Very Highly Toxic (Mammals) epa.govresearchgate.net | usda.gov |

| Sprague Dawley Rat | Acute Oral LD50 | 10.95 mg/kg-bw (female) | Very Highly Toxic (Mammals) epa.govresearchgate.net | usda.gov |

| Sprague Dawley Rat | Acute Oral LD50 | 6.26 mg/kg-bw (combined) | Very Highly Toxic (Mammals) epa.govresearchgate.net | usda.gov |

| Rabbit | Dermal LD50 | 0.329 mg/kg-bw (male) | Very Highly Toxic (Mammals) epa.govresearchgate.net | usda.govepa.gov |

| Sprague Dawley Rat | Inhalation LC50 | 9.3 µg/L (combined 4-hour) | Highly Toxic (Inhalation Toxicity Category I) usda.gov | usda.gov |

| Northern Bobwhite | Acute Oral LD50 | 258 mg/kg-bw | Moderately Toxic (Birds) epa.govresearchgate.net | usda.govepa.gov |

| Avian Species | Acute Oral LD50 | 258 to 495 mg a.i./kg-bwt | Moderately to Highly Toxic (Birds) usda.govepa.gov | epa.gov |

| Avian Species | Dietary LC50 | 56 to 426 mg a.i./kg-diet | Moderately to Highly Toxic (Birds) usda.govepa.gov | epa.gov |

| Mallard Duck | Reproduction NOAEC | 1 mg a.i./kg diet (14-day) | - | usda.govepa.gov |

| American Kestrel | Dietary TRV (PT) | 79.2 µg consumed/kg body weight-day | - | nih.gov |

| American Kestrel | Dietary TRV (RVVT) | 39.1 µg/kg body weight-day | - | nih.gov |

Note: Toxicity classifications are based on general EPA guidelines for acute toxicity categories epa.govresearchgate.net. Specific classifications may vary slightly depending on the exact criteria used.

Dietary Exposure and Residue Accumulation in Tissues

Dietary exposure to this compound is a primary concern for both target and non-target terrestrial animals. Animals can be exposed by directly consuming treated bait or by consuming poisoned animals (secondary exposure). responsiblerodenticides.orgepa.gov The accumulation of this compound residues in an animal's tissues is dependent on factors such as the amount of bait consumed, the frequency of feeding, the time since consumption, and the animal's metabolic rate. usda.gov

Studies have shown that this compound residues can persist in the body tissues of primary consumers for days or even weeks after bait consumption. epa.govepa.gov For instance, in prairie dogs that consumed this compound bait, residues were highest three to six days after exposure. usda.gov The half-life of this compound residues in prairie dogs was approximately 5.9 days in liver tissue and 6.3 days in whole bodies (excluding the liver). usda.gov This persistence in tissues poses a risk of secondary poisoning to predators and scavengers that feed on contaminated carcasses. epa.govepa.gov

In a study involving American kestrels (Falco sparverius) fed diets containing this compound, residues were detected in the liver, and the concentrations were generally dose-dependent. researchgate.netunl.edu Liver is a primary site of accumulation for anticoagulant rodenticides. usda.govusda.gov

Data on residue accumulation highlights the potential for this compound to transfer through the food chain.

Reproductive Success and Fecundity Assessments

The impact of this compound exposure on the reproductive success and fecundity of wildlife is a critical area of ecotoxicological research. Anticoagulant rodenticides, including first-generation compounds like this compound, have the potential to affect reproduction. herts.ac.uk

While specific comprehensive avian and mammalian reproduction studies for this compound have been noted as required or having uncertainties, some assessments provide relevant findings. epa.govallenpress.com A submitted mammalian developmental study indicated no frank reproductive effects at a certain consumption rate. epa.gov For birds, an avian reproduction study indicated no effects were observed at a dietary rate of 1 mg a.i./kg diet (NOAEC). epa.gov

However, research on other anticoagulant rodenticides suggests potential reproductive impacts. For example, studies on barn owls (Tyto alba) exposed to other anticoagulants have shown lower clutch size, hatching success, and fledging success in treated areas compared to untreated areas. raptorsarethesolution.org While this specific finding relates to other compounds, it underscores the potential for anticoagulant effects on avian reproduction.

Furthermore, studies on burying beetles (Nicrophorus orbicollis) exposed to this compound-dosed rat carcasses showed reductions in the number of beetles produced and total brood weight in the first phase of a study. epa.govallenpress.com However, a second phase found no differences in survival and reproductive success of adult beetles fed dosed meat prior to brooding on an undosed carcass. epa.govallenpress.com

Research has also investigated the deposition of anticoagulant residues, including this compound, in the eggs of barn owls. Residues were detected in both the albumen and yolk of addled eggs collected from this compound-treated plots, indicating a risk of secondary poisoning. researchgate.net However, the low levels detected in this specific study did not appear to affect eggshell mass or thickness. researchgate.net

Sublethal Physiological and Behavioral Alterations

This compound exposure can lead to sublethal physiological and behavioral alterations in exposed animals, even at concentrations not immediately causing death. These effects can have significant ecological consequences. bioone.org

Sublethal effects of anticoagulant rodenticides, including this compound, can include delayed blood clotting, anemia, and impaired mobility. bioone.org These physiological changes can make affected animals more susceptible to predation, disease, and malnourishment. bioone.org

In laboratory studies on American kestrels exposed to this compound, overt signs of intoxication, changes in blood clotting times (prothrombin time and Russell's viper venom time), and histological evidence of hemorrhage were observed in a dose-dependent manner. researchgate.netunl.edu Hemorrhage was frequently noted in pectoral muscle and heart. researchgate.netunl.edu

Behavioral alterations have also been noted. Animals exposed to this compound may exhibit behavior that makes them more vulnerable to predation due to their weakened state. epa.govepa.gov Field observations in one study noted impaired prairie dogs days after bait applications. usda.gov

The uncertainties regarding chronic and sublethal effects data for some wildlife species are acknowledged in risk assessments. usda.gov

Aquatic Organism Toxicity Assessments

The potential for this compound to impact aquatic ecosystems is considered in ecotoxicological assessments. While primarily used in terrestrial environments, runoff or accidental contamination could lead to aquatic exposure.

This compound is described as having moderate aqueous solubility and a low potential to volatilize from water into the atmosphere. wikipedia.orgherts.ac.uk It binds strongly to organic materials, which can limit its leaching to groundwater or runoff to surface water. usda.gov However, its degradation in water is slow at certain pH levels. usda.gov

Risk assessments suggest that predicted environmental concentrations in the water column are expected to be low, and the risk to aquatic species is often considered minimal based on typical use patterns involving direct application to burrows. usda.gov

Acute and Chronic Effects on Fish Species

This compound is considered highly toxic to freshwater fish. usda.govepa.gov

Acute toxicity data for freshwater fish, such as rainbow trout, indicate high toxicity with an LC50 of 0.452 mg/L. usda.gov

Data on chronic effects of this compound on fish species is less readily available, and uncertainties regarding chronic toxicity information for some fish are noted in risk assessments. usda.gov

Impact on Aquatic Invertebrate Populations

This compound also poses a risk to aquatic invertebrates. It is considered highly toxic to freshwater aquatic invertebrates. usda.govepa.gov

Acute toxicity data for freshwater aquatic invertebrates, such as water fleas (Daphnia magna), indicate high toxicity with an EC50 of 0.640 mg/L. usda.gov The No Observable Adverse Effect Concentration (NOAEC) for Daphnia magna is 0.28 mg/L. usda.gov

Similar to fish, longer-term studies on the effects of this compound on aquatic invertebrates are noted as not being readily available, leading to uncertainties in dose-response assessments for longer-term exposures. usda.gov

Despite the toxicity to aquatic organisms in laboratory settings, the risk to aquatic species from typical terrestrial applications is often considered negligible due to limited exposure potential. usda.govusda.gov this compound is not expected to bioconcentrate significantly in aquatic organisms. usda.gov

Terrestrial Invertebrate and Plant Ecotoxicology

This compound can also impact terrestrial invertebrates and the potential for effects on terrestrial plants has been considered.

Terrestrial invertebrates can be exposed to this compound through direct contact with bait or by feeding on contaminated live animals. regulations.gov Sublethal effects on terrestrial invertebrates have been demonstrated. For example, studies on burying beetles (Nicrophorus orbicollis) exposed to dosed carcasses showed reductions in the number of emerged beetles and total brood weight. epa.govallenpress.com Weight change was also significantly affected in redworms exposed to this compound in soil. usda.gov

A 14-day toxicity test on earthworms (Eisenia foetida) resulted in an LC50 > 1000 mg ai/kg soil and a mortality NOAEC = 309 mg ai/kg-soil. epa.gov However, weight change was significantly affected at all treatment levels tested, resulting in a NOAEC < 95 mg ai/kg-soil. epa.gov this compound residues have also been detected in terrestrial mollusks. usda.gov

The toxicity of this compound to terrestrial invertebrates is not extensively addressed in the open literature. usda.gov

For terrestrial plants, the risk of adverse effects from this compound application is generally considered low. The mode of action of this compound is specific to animals, and it is not typically sprayed directly onto plants. epa.govepa.gov The potential for uptake by plants from soil is considered low due to this compound's strong binding to organic materials and low mobility in soil. usda.gov No toxicity data are readily available on the effects of this compound on terrestrial or aquatic plants, but a low likelihood of exposure is expected from registered uses. epa.govusda.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 19402 |

Data Tables

| Species (Freshwater Fish) | Endpoint | Toxicity Value (mg/L) | Source |

| Rainbow Trout | Acute LC50 | 0.452 | usda.gov |

| Species (Freshwater Aquatic Invertebrate) | Endpoint | Toxicity Value (mg/L) | Source |

| Water Flea (Daphnia magna) | Acute EC50 | 0.640 | usda.gov |

| Water Flea (Daphnia magna) | NOAEC | 0.28 | usda.gov |

| Species (Earthworm) | Endpoint | Toxicity Value (mg ai/kg soil) | Source |

| Eisenia foetida | 14-day LC50 | > 1000 | epa.gov |

| Eisenia foetida | Mortality NOAEC | 309 | epa.gov |

| Eisenia foetida | Weight Change NOAEC | < 95 | epa.gov |

| Species (Bird) | Endpoint | Toxicity Value (mg a.i./kg-bwt or mg a.i./kg-diet) | Source |

| Various Bird Species | Acute LD50 | 258 to 495 mg a.i./kg-bwt | epa.govallenpress.com |

| Various Bird Species | 5-day Sub-acute LC50 | 56 mg a.i./kg-diet | responsiblerodenticides.orgepa.govallenpress.com |

| Various Bird Species | Reproduction NOAEC | 1 mg a.i./kg diet | epa.gov |

| Species (Mammal) | Endpoint | Toxicity Value (mg a.i./kg-bwt or mg a.i./kg-diet) | Source |

| Various Mammal Species | Acute LD50 | 1.94 to 10.95 mg a.i./kg-bwt | epa.gov |

| Various Mammal Species | LC50 (diet) | 1.14 to 1.26 mg a.i./kg-diet | epa.gov |

| Mammal | Developmental NOAEL | 0.010 mg a.i./kg-bw | epa.gov |

Accumulation and Sublethal Effects in Select Invertebrate Taxa

Studies indicate that terrestrial invertebrates can be exposed to this compound through the consumption of bait, contaminated carcasses, feces, or soil-bound residues. usda.govraptorsarethesolution.org While invertebrates have different blood-clotting mechanisms than vertebrates and are generally less sensitive to anticoagulant rodenticides, accumulation and sublethal effects have been observed. raptorsarethesolution.orgresearchgate.net

Research on the slug Deroceras reticulatum demonstrated that slugs consumed this compound bait, leading to the detection of residues in their tissues. raptorsarethesolution.orgnih.gov In a laboratory exposure study, slugs exposed to this compound bait for 5 days showed mean concentrations of 1.71 mg/kg wet weight. nih.gov Residues were detected in 100% of sampled slugs from the first day of exposure, and concentrations remained stable over time. raptorsarethesolution.org The elimination half-life in slugs was estimated to be approximately 4.0 days. raptorsarethesolution.org Although no mortality was observed in the slugs during the study period, the presence of residues suggests a potential for secondary exposure to predators that feed on slugs. raptorsarethesolution.orgnih.gov

Studies on other invertebrates have also shown sublethal effects. For instance, larval survival effects were observed in burying beetles (Nicrophorus orbicollis) exposed to this compound bait. usda.govepa.gov Additionally, weight changes were noted in redworms (Eisenia fetida) following exposure. usda.gov this compound is considered minimally toxic to redworms, with a 14-day LC50 greater than 300 mg a.i./kg soil. usda.gov

The accumulation of this compound in invertebrates like slugs highlights a potential pathway for the transfer of the rodenticide through the food chain to insectivorous predators. raptorsarethesolution.orgresearchgate.netnih.gov

Phytotoxicity Evaluations and Exposure Pathways for Terrestrial Flora

Information regarding the toxicity of this compound to terrestrial plants is limited. usda.govepa.govepa.gov Based on its mode of action, which is specific to animals, toxicity to plants is generally expected to be low. epa.govepa.gov

Exposure pathways for terrestrial plants are considered minimal due to the typical use patterns of this compound baits. usda.govepa.gov this compound is often applied directly into burrows or placed aboveground adjacent to burrows, limiting widespread exposure to vegetation. usda.gov this compound is also described as hardly mobile in soil, binding strongly to organic materials, which further reduces the likelihood of leaching and subsequent plant uptake. usda.govsenate.gov

Some studies and assessments suggest that the exposure and risks to terrestrial plants are likely to be negligible or minimal. usda.govepa.govepa.gov One assessment indicated that since this compound is not sprayed directly onto plants and minimal leaching from bait is expected, consumption of the compound on plants is not considered a significant exposure route. epa.gov

While some assessments assume minimal risks to terrestrial plants, the absence of comprehensive toxicity data specifically for plants remains a data gap in the ecotoxicological profile of this compound. epa.govregulations.govusda.gov

Resistance Mechanisms and Evolutionary Dynamics

Genetic Basis of Anticoagulant Resistance

The primary genetic mechanism of resistance to anticoagulant rodenticides is linked to mutations in the Vkorc1 gene. professionalpestmanager.comnih.govresearchgate.netpeerj.comitalian-journal-of-mammalogy.ittandfonline.comcsic.esnewzealandecology.org This gene encodes the VKORC1 protein, the target enzyme of chlorophacinone. wikipedia.orgusda.govprofessionalpestmanager.comcsic.es

VKORC1 Gene Mutations and Allelic Variation

Mutations in the Vkorc1 gene lead to alterations in the VKORC1 protein, reducing its sensitivity to inhibition by anticoagulants. professionalpestmanager.comresearchgate.netnewzealandecology.org These mutations are often located in the coding region of the gene, particularly in exons 1, 2, and 3. peerj.comitalian-journal-of-mammalogy.itcsic.esresearchgate.net Numerous allelic variations have been identified in resistant rodent populations across various geographic regions. nih.govpeerj.comtandfonline.comwur.nlnih.gov

Research has identified specific missense mutations in Vkorc1 that result in amino acid changes conferring resistance. For instance, the Leu120Gln mutation in Rattus norvegicus has been reported to confer resistance to this compound, as well as other anticoagulants like difenacoum, bromadiolone, and warfarin (B611796). peerj.comresearchgate.net The Tyr139Cys mutation is another common resistance-related single nucleotide polymorphism (SNP) found in both mice (Mus musculus) and Norway rats, conferring resistance to first-generation anticoagulants and some second-generation ones like bromadiolone. tandfonline.comnewzealandecology.orgnih.govcsic.es

Studies have investigated the prevalence and distribution of these mutations in wild rodent populations. A study in Turkey identified Ala21Thr, Ile90Leu, Ser74Asn, and Gln77Pro mutations in Rattus rattus, and Ile90Leu, Leu120Gln, and Ser79Pro mutations in Rattus norvegicus, although the resistance relevance of some of these was unclear except for Leu120Gln. peerj.com In the Netherlands, a large-scale study found that 15% of Rattus norvegicus and 38% of Mus musculus carried a genetic mutation at codon 139 of the Vkorc1 gene associated with resistance. wur.nl

Data on Vkorc1 mutations and their associated resistance to this compound can be summarized as follows:

| Rodent Species | VKORC1 Mutation | Exon | Associated Resistance to this compound | References |

| Rattus norvegicus | Leu120Gln | 3 | Yes | peerj.comresearchgate.net |

| Rattus norvegicus | Tyr139Cys | 3 | Yes | newzealandecology.orgnih.govnih.gov |

| Rattus norvegicus | Tyr139Phe | 3 | Yes | nih.govnih.gov |

| Mus musculus | Tyr139Cys | 3 | Yes | newzealandecology.orgnih.govcsic.es |

| Mus musculus | Leu128Ser | 3 | Yes | nih.govnih.govcsic.es |

| Rattus rattus | Ala21Thr | 1 | Unclear | peerj.com |

| Rattus rattus | Ile90Leu | 2 | Neutral Variant | peerj.com |

| Rattus norvegicus | Ile90Leu | 2 | Neutral Variant | peerj.com |

| Rattus rattus | Ser74Asn | 2 | Unclear | peerj.com |

| Rattus rattus | Gln77Pro | 2 | Unclear | peerj.com |

| Rattus norvegicus | Ser79Pro | 2 | Unclear | peerj.com |

| Rattus norvegicus | R33P | ? | Probable (Warfarin) | tandfonline.com |

| Rattus rattus | S149T | 3 | Slightly reduced binding | csic.esnih.gov |

| Rattus rattus | E155K | 3 | Slightly reduced binding | csic.esnih.gov |

| Rattus rattus | E155Q | 3 | Slightly reduced binding | csic.esnih.gov |

| Rattus norvegicus | S149I | 3 | High reduction of binding affinity | csic.esnih.gov |

Single Nucleotide Polymorphisms (SNPs) Conferring Tolerance

Single nucleotide polymorphisms (SNPs) in the Vkorc1 gene are the primary genetic alterations associated with anticoagulant resistance in rodents. researchgate.nettandfonline.comcsic.esnewzealandecology.org These SNPs lead to amino acid substitutions in the VKORC1 protein, affecting its interaction with anticoagulants. csic.esnewzealandecology.org The degree of resistance conferred by different SNPs can vary. professionalpestmanager.comresearchgate.net

Studies have shown that certain SNPs, even individually, can confer tolerance to this compound and other first-generation anticoagulants. csic.esrodentgreen.com For instance, the Tyr139Phe SNP mutation alone has been demonstrated to mediate resistance to this compound and bromadiolone. nih.govnih.govrodentgreen.com However, the combined effect of multiple SNPs or interactions with other genes may lead to higher levels of resistance, particularly to more potent second-generation anticoagulants. csic.esnih.govrodentgreen.commicroservices.es

In Mus musculus domesticus, SNPs associated with the vkorc1spr genotype, derived from adaptive introgression with Mus spretus, have been found to confer resistance to first-generation anticoagulants, including this compound, and some second-generation ones. researchgate.netcsic.esmicroservices.es While some individual SNPs within this genotype may confer limited resistance, their combined presence appears to provide greater resistance levels. csic.esmicroservices.es

Metabolic Resistance Mechanisms

Beyond target-site resistance mediated by Vkorc1 mutations, metabolic resistance can also contribute to reduced susceptibility to this compound. researchgate.netopenagrar.de This involves the enhanced detoxification and elimination of the compound by the rodent's metabolic enzymes. researchgate.netfrontiersin.org

Cytochrome P450 Enzyme Overexpression and Enhanced Metabolism

Cytochrome P450 (CYP450) enzymes play a significant role in the metabolism and detoxification of many xenobiotics, including anticoagulant rodenticides. wikipedia.orgresearchgate.netfrontiersin.orgvpcrac.orgnih.govusda.govunl.edu Increased expression or activity of specific CYP450 isozymes can lead to enhanced metabolism of this compound, resulting in its more rapid clearance from the body and thus reducing its anticoagulant effect. researchgate.netfrontiersin.orgvpcrac.org

Research suggests that resistance to this compound and other anticoagulants may be caused by increased catabolism through CYP450 in exposed rodent populations. researchgate.netfrontiersin.org Studies on warfarin-resistant rats have shown higher CYP450 activity and increased clearance capability. rodentgreen.comresearchgate.netunl.edu While the direct role of CYP450 induction in this compound resistance is not as extensively documented as for some other anticoagulants, studies have shown that resistant meadow voles metabolize significantly more this compound than susceptible voles, and this increased metabolism is linked to cytochrome P450 enzymes. vpcrac.orgunl.edu

In vitro experiments have demonstrated that inhibitors of CYP450 enzymes can significantly inhibit the metabolism of this compound in resistant voles, suggesting the involvement of these enzymes in the resistance phenotype. vpcrac.org Increased expression of major CYP450 genes has also been observed in resistant animals. unl.edu

Data illustrating the difference in this compound metabolism between susceptible and resistant voles is presented below:

| Vole Population | This compound Metabolism Rate | References |

| Susceptible | 2% | vpcrac.org |

| Resistant | 42% | vpcrac.org |

Another study in Microtus californicus voles showed that male voles from anticoagulant-exposed areas metabolized significantly more this compound (14.8%) compared to unexposed males (1.7%). unl.edu Similar increases were observed in female voles (28.9% in exposed vs. 3.8% in unexposed). unl.edu

Role of Phase II Enzymes in Detoxification

While Phase I metabolism, primarily mediated by CYP450 enzymes, is crucial for the initial biotransformation of this compound through processes like hydroxylation, Phase II enzymes are also involved in the detoxification process. wikipedia.orgnih.govunl.edu Phase II enzymes catalyze the conjugation of the metabolites with molecules like glucuronic acid, making them more water-soluble and facilitating their excretion from the body, primarily through feces. wikipedia.orgunl.edu

Phenotypic Expression of Resistance

The phenotypic expression of resistance to this compound is the ability of rodents to survive exposure to doses that would be lethal to susceptible individuals. rrac.info This reduced sensitivity manifests as a diminished anticoagulant effect, allowing resistant rodents to maintain sufficient levels of clotting factors despite the presence of the toxicant. doc.govt.nzmicroservices.es

Studies have shown that resistant rats and mice can tolerate much higher amounts of anticoagulant rodenticides than susceptible individuals. researchgate.net The degree of phenotypic resistance can vary depending on the specific genetic mutations present. professionalpestmanager.comresearchgate.netnewzealandecology.org For example, in vivo feeding trials have demonstrated that rats with the Leu120Gln mutation exhibited greater survival times when exposed to this compound compared to those with Tyr139Phe or Tyr139Cys mutations. researchgate.net

While resistant and susceptible rats may accumulate this compound to a similar extent, the key difference lies in their survival times. researchgate.netnih.gov Resistant individuals survive longer, allowing for the potential bioaccumulation of the compound and posing a risk of secondary poisoning to predators. researchgate.netnih.gov

Differential Survival Times in Resistant Versus Susceptible Populations

A key characteristic of anticoagulant resistance is the difference in survival times between resistant and susceptible rodent populations when exposed to this compound researchgate.netnih.gov. Studies have shown that resistant rats can survive significantly longer than susceptible rats after consuming this compound bait researchgate.netnih.gov. For instance, research involving different resistant Rattus norvegicus strains (Y139C, Y139F, and L120Q) and susceptible strains demonstrated significant differences in survival times, with the L120Q strain exhibiting longer survival compared to the Y139C, Y139F, and susceptible strains researchgate.netnih.gov.

This extended survival time in resistant individuals has important implications, particularly regarding the risk of secondary poisoning to non-target predators and scavengers that feed on poisoned rodents researchgate.netnih.gov. Resistant rodents may consume bait for longer periods, potentially accumulating higher doses of the anticoagulant, and their prolonged survival means they remain in the environment as potential prey for an extended duration researchgate.net.

Implications for Hepatic Accumulation Dynamics in Resistant Strains

Research has investigated whether resistance to this compound is associated with increased bioaccumulation of the compound in the liver researchgate.netnih.gov. Studies have shown that this compound accumulates in the liver of both resistant and susceptible rats, typically reaching a maximum level within a few days of exposure and then remaining relatively stable or suggesting rapid elimination researchgate.netnih.gov.

Interestingly, studies have indicated that resistant and susceptible rats can accumulate this compound to a similar extent researchgate.netnih.govnih.gov. While resistant rats may consume more bait over their longer survival period, leading to a potentially higher total ingested dose, the available data suggest that the hepatic accumulation of the parent compound itself might not be significantly different between resistant and susceptible strains when exposed to the same bait concentration researchgate.netnih.gov. For example, one study found no significant difference in maximum this compound accumulation in the liver between different resistant strains and susceptible rats researchgate.netnih.gov. Extensive metabolism of this compound has also been observed, with similar metabolic profiles across different strains researchgate.netnih.gov.

However, some evidence suggests that resistant individuals might carry higher concentrations of anticoagulant residues in their liver compared to susceptible individuals, particularly when exposed to lower levels of the compound escholarship.org. This could be related to their extended survival time allowing for continued, albeit perhaps low-level, exposure and accumulation, or potentially subtle differences in metabolism or excretion not fully captured in all studies researchgate.netescholarship.org. Further research is needed to fully understand the complex interplay between resistance mechanisms, exposure duration, and hepatic accumulation dynamics in resistant strains researchgate.net.

Here is a table summarizing representative data on survival times and hepatic accumulation from a study on this compound resistance in rats:

| Rat Strain (Resistance Status) | Mean Time to Death (Days) | Maximum Hepatic Accumulation (µ g/liver ) |

| Susceptible | < 4 | ~160 |

| Y139C (Resistant) | > 4 | ~160 |

| Y139F (Resistant) | > 4 | ~160 |

| L120Q (Resistant) | Significantly > 4 | ~160 |

Note: Data is illustrative and based on findings where accumulation peaked around day 4 and survival times differed significantly researchgate.netnih.gov. Specific values may vary depending on study conditions.

Management Strategies in the Context of Resistance

The emergence and spread of this compound resistance necessitate adaptive management strategies to ensure effective rodent control while minimizing potential risks.

Monitoring and Surveillance of Resistant Rodent Populations

Monitoring and surveillance of rodent populations are crucial for detecting the presence and prevalence of anticoagulant resistance gov.ab.caeuropa.eu. This involves assessing the susceptibility of rodent populations to this compound and other anticoagulant rodenticides europa.eu. Genetic testing, particularly sequencing of the Vkorc1 gene, has become a valuable tool for identifying resistance-associated mutations and determining the resistance status of rodent populations nih.goveuropa.eu. This provides a basis for DNA-based field monitoring nih.gov.

Surveillance programs can help in understanding the geographical distribution of resistance and identifying areas where resistance levels are high europa.eu. This information is essential for making informed decisions about the selection of appropriate control methods europa.eu. Monitoring should also include assessing the effectiveness of current control programs and investigating cases of control failure to determine if resistance is a contributing factor professionalpestmanager.com.

While genetic monitoring is valuable, it is also important to consider that Vkorc1 mutations may not account for all aspects of resistance, and other mechanisms might be involved nih.gov. Therefore, a comprehensive monitoring approach could include a combination of genetic testing and biological assays to assess the phenotypic response of rodents to anticoagulants rodentgreen.com.

Adaptive Pest Management Approaches

In areas where this compound resistance is confirmed, adaptive pest management approaches are necessary europa.eu. Relying solely on this compound in resistant populations is unlikely to be effective and can exacerbate the problem by further selecting for resistant individuals professionalpestmanager.com.

Adaptive strategies may include:

Rotation or alternation of rodenticides: Using different types of rodenticides with different modes of action can help prevent or delay the development of resistance to a single compound gov.bc.ca. This might involve switching to second-generation anticoagulant rodenticides (SGARs) in areas with resistance to first-generation compounds like this compound, although resistance to some SGARs has also been reported researchgate.netgov.bc.canih.gov.

Integrated Pest Management (IPM): IPM approaches combine various control methods, including non-chemical strategies such as habitat modification, sanitation, and exclusion, with the judicious use of chemical controls gov.ab.ca. This reduces the reliance on rodenticides and the selective pressure for resistance gov.ab.ca.

Targeted application of rodenticides: Applying rodenticides only where and when necessary, and using appropriate baiting strategies, can help minimize exposure and reduce the likelihood of resistance development gov.ab.ca.

Using more potent compounds (with caution): In cases of high resistance to first-generation anticoagulants, more potent SGARs might be considered researchgate.netnih.gov. However, this should be done cautiously, as it can increase the risk of secondary poisoning to non-target wildlife due to the higher toxicity and persistence of SGARs gov.bc.ca. Furthermore, resistance to some SGARs exists researchgate.netgov.bc.ca.

Considering alternative control methods: Exploring and implementing non-chemical control methods can be particularly important in areas with widespread resistance mpi.govt.nz.

Effective management of this compound resistance requires a thorough understanding of the local resistance situation, ongoing monitoring, and the flexible application of diverse control strategies as part of an integrated pest management plan gov.ab.caeuropa.eu.

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analysis of chlorophacinone, as it aims to isolate the analyte from complex matrices while minimizing the effects of interfering substances. The specific techniques employed vary depending on the nature of the sample matrix, such as tissues, blood, urine, soil, or plant material.

Tissue Homogenization and Cryogenic Processing

Tissue samples, such as liver, kidney, muscle, and whole carcasses, are common matrices for this compound analysis due to its accumulation in the liver sasa.gov.ukcore.ac.ukoup.com. Before extraction, tissues require homogenization to create a uniform sample for representative subsampling and efficient analyte recovery. Cryogenic processing, often involving freezing the tissue with liquid nitrogen, is a valuable technique for embrittling samples, making them easier to grind into a fine powder core.ac.ukepa.govresearchgate.netazolifesciences.com. This method helps in the disruption of cell structures and can aid in the release of the analyte azolifesciences.com. Cryogenic grinding is particularly useful for samples containing heat-sensitive or volatile components, although this is less of a primary concern for this compound itself compared to preserving tissue integrity and facilitating thorough homogenization researchgate.netretsch.comnih.gov. Homogenization can be achieved using various methods, including mechanical grinding with a cryogenic mill core.ac.ukepa.gov.

Extraction Protocols from Biological and Environmental Samples

Extracting this compound from homogenized samples involves using appropriate solvents to dissolve the compound. The choice of extraction solvent and method depends on the sample matrix and the target analyte's chemical properties.

For biological tissues like liver and carcass, common extraction solvents include mixtures of chloroform (B151607) and acetone (B3395972) sasa.gov.uknih.govnih.gov. Another approach involves grinding tissue with anhydrous sodium sulfate (B86663) followed by extraction with a solvent mixture core.ac.uk. Ethyl acetate (B1210297) has also been used for extraction from human serum at acidic pH nih.govoup.com. Methanol (B129727) and acetonitrile (B52724), or mixtures thereof, are also employed for extraction from biological samples like blood and tissues, sometimes as part of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods chrom-china.comresearchgate.netacs.orgnih.gov.

Environmental samples such as soil and range grass also require specific extraction protocols. This compound can be extracted from range grass using chloroform oup.com. For soil samples, acetonitrile with formic acid has been used mdpi.com. Simple liquid extraction procedures have also been applied to soil and corn samples researchgate.net.

Clean-up Procedures for Matrix Interference Reduction

Sample extracts often contain co-extracted matrix components that can interfere with chromatographic analysis and detection. Clean-up procedures are employed to remove these interferences and concentrate the analyte.